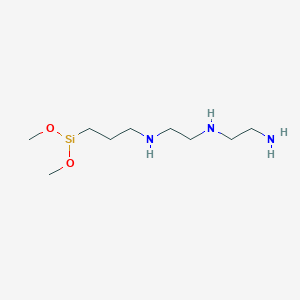
CID 11183939
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2-Aminoethyl)-N~2~-[3-(dimethoxysilyl)propyl]ethane-1,2-diamine is a compound that belongs to the class of organosilicon compounds. It features both amine and silane functional groups, making it a versatile molecule in various chemical applications. The presence of the aminoethyl and dimethoxysilyl groups allows it to participate in a wide range of chemical reactions, making it valuable in fields such as materials science, chemistry, and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Aminoethyl)-N~2~-[3-(dimethoxysilyl)propyl]ethane-1,2-diamine typically involves the reaction of 3-(dimethoxysilyl)propylamine with ethylenediamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the silane group. The reaction conditions often include:
Solvent: Anhydrous solvents such as toluene or tetrahydrofuran (THF).
Temperature: Moderate temperatures ranging from 50°C to 100°C.
Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-Aminoethyl)-N~2~-[3-(dimethoxysilyl)propyl]ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The silane group can undergo hydrolysis and condensation reactions, forming siloxane bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: Acidic or basic catalysts to facilitate hydrolysis and condensation reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Siloxane polymers or oligomers.
Scientific Research Applications
N~1~-(2-Aminoethyl)-N~2~-[3-(dimethoxysilyl)propyl]ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of adhesives, sealants, and coatings due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism by which N1-(2-Aminoethyl)-N~2~-[3-(dimethoxysilyl)propyl]ethane-1,2-diamine exerts its effects involves the interaction of its functional groups with target molecules. The amino groups can form hydrogen bonds or ionic interactions with various substrates, while the silane group can undergo hydrolysis and condensation reactions to form stable siloxane bonds. These interactions enable the compound to modify surfaces, enhance the stability of biomolecules, and facilitate the formation of hybrid materials.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-aminoethyl)ethylenediamine: Similar structure but lacks the silane group.
3-Aminopropyltriethoxysilane: Contains a silane group but has a different amine structure.
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Similar functional groups but different overall structure.
Uniqueness
N~1~-(2-Aminoethyl)-N~2~-[3-(dimethoxysilyl)propyl]ethane-1,2-diamine is unique due to the combination of its aminoethyl and dimethoxysilyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds that lack one of these functional groups.
Properties
Molecular Formula |
C9H24N3O2Si |
|---|---|
Molecular Weight |
234.39 g/mol |
InChI |
InChI=1S/C9H24N3O2Si/c1-13-15(14-2)9-3-5-11-7-8-12-6-4-10/h11-12H,3-10H2,1-2H3 |
InChI Key |
WXIQDHXNTPPZHA-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCNCCNCCN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


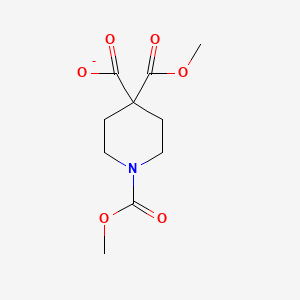
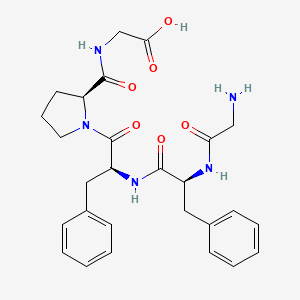
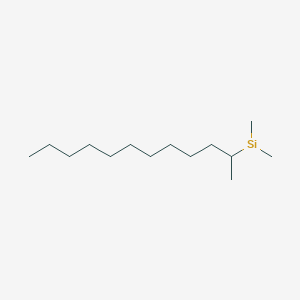
![Benzenesulfonamide, 4-[2-(aminomethyl)-3-chlorophenoxy]-N-phenyl-](/img/structure/B14228447.png)
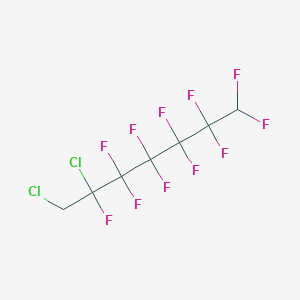
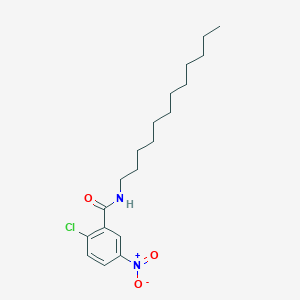
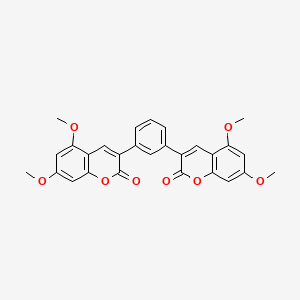
![(2R)-2-{[(1S)-1-Cyclohexylbut-3-en-1-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14228464.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-methoxyacetamide](/img/structure/B14228487.png)
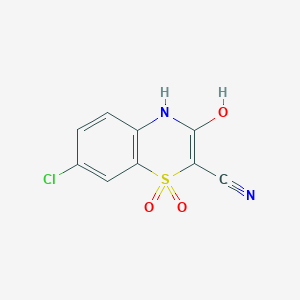
![11-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]undecanoic acid](/img/structure/B14228495.png)

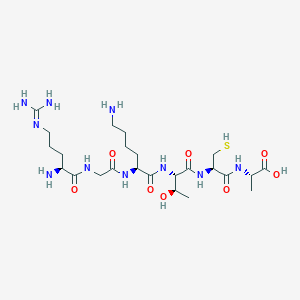
![2,7-Bis[(2-benzamidoacetyl)amino]octanediamide](/img/structure/B14228511.png)
